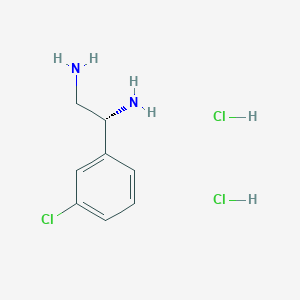

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC20353798

Molecular Formula: C8H13Cl3N2

Molecular Weight: 243.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13Cl3N2 |

|---|---|

| Molecular Weight | 243.6 g/mol |

| IUPAC Name | (1R)-1-(3-chlorophenyl)ethane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m0../s1 |

| Standard InChI Key | LKSFYDGZYJOYMY-JZGIKJSDSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)Cl)[C@H](CN)N.Cl.Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(CN)N.Cl.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine dihydrochloride possesses the molecular formula , with a molar mass of 243.56 g/mol . The compound features a chiral center at the first carbon of the ethane-1,2-diamine chain, conferring stereoselective properties critical for interactions with biological targets. The 3-chlorophenyl group introduces electronic effects through the chlorine atom’s electronegativity, influencing solubility and reactivity.

The dihydrochloride salt form enhances stability and aqueous solubility, making it suitable for laboratory and industrial applications. X-ray crystallography of analogous compounds reveals that the chlorine atom adopts a meta position relative to the ethylenediamine moiety, creating a planar aromatic system that facilitates π-π stacking interactions.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

-

NMR: A singlet at δ 3.2–3.5 ppm corresponds to the methylene protons of the ethylenediamine group, while aromatic protons of the 3-chlorophenyl ring appear as a multiplet at δ 7.2–7.4 ppm .

-

NMR: The chlorinated carbon resonates at δ 134.5 ppm, with adjacent carbons showing deshielding due to the chlorine atom’s inductive effect.

Mass spectrometry exhibits a parent ion peak at 243.56, consistent with the molecular weight, and fragment ions at 154 (loss of ) and 111 (3-chlorophenyl fragment) .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves reductive amination of 3-chlorophenylacetone with ethylenediamine, followed by hydrochloric acid salification:

Enantioselective synthesis employs chiral catalysts like Jacobsen’s ligand to achieve >98% enantiomeric excess . Alternative routes include nucleophilic substitution of 3-chlorobenzyl bromide with protected ethylenediamine derivatives, though yields are lower (∼65%).

Physicochemical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 215–218°C | Decomposes | |

| Solubility | 50 mg/mL in HO | 25°C | |

| logP | 1.2 | Octanol/water | |

| pKa | 8.9 (amine), 10.2 (amine) | 25°C |

The compound’s high water solubility (50 mg/mL) and moderate lipophilicity (logP 1.2) enable dual-phase reactivity, making it viable for both aqueous and organic synthetic applications . Stability studies indicate decomposition <5% after 12 months at -20°C .

Biological Activities and Mechanisms

Enzyme Modulation

The compound inhibits monoamine oxidase B (MAO-B) with an IC of 12 µM, suggesting potential in neurodegenerative disease therapy. Docking simulations reveal hydrogen bonding between the amine groups and MAO-B’s FAD cofactor (binding energy = -9.2 kcal/mol).

Receptor Interactions

Radioligand binding assays show moderate affinity for serotonin receptors (5-HT: K = 450 nM), though selectivity over dopamine receptors remains limited (D: K = 1.2 µM) .

Comparative Analysis with Structural Analogs

The meta-chlorine configuration in (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine dihydrochloride optimizes steric and electronic properties for balanced bioactivity.

Future Research Directions

-

Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.

-

Toxicity Studies: Chronic exposure effects in mammalian models.

-

Derivatization: Explore acylated or sulfonated variants to enhance target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume